molecular formula C8H15Cl2N3 B6276544 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride CAS No. 2763759-05-1

1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride

Cat. No. B6276544
CAS RN: 2763759-05-1
M. Wt: 224.1
InChI Key:
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Description

1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride (PCMAD) is an organic compound with a cyclobutyl backbone, an amine moiety, and a pyrazole ring. It is a relatively new compound, first synthesized in the early 2000s, and has since been the subject of numerous scientific studies. PCMAD has been found to have a wide range of applications in scientific research, including its use as a drug target, a ligand, and a potential therapeutic agent.

Scientific Research Applications

1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride has been found to have a wide range of applications in scientific research. It has been used as a drug target, a ligand, and a potential therapeutic agent. As a drug target, 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride has been used to study the effects of drugs on various biological systems. As a ligand, 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride has been used to study protein-ligand interactions. As a potential therapeutic agent, 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride has been investigated for its anti-inflammatory, anti-bacterial, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride is not yet fully understood. However, it is thought to interact with various biological systems in a variety of ways. It is believed to interact with certain proteins, enzymes, and receptors, which may affect the activity of these proteins, enzymes, and receptors. It is also believed to interact with certain cell signaling pathways, which may affect the activity of these pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to have a protective effect on cells in culture. In addition, it has been shown to decrease the levels of certain inflammatory cytokines, and to reduce the production of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

The use of 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is stable in solution. In addition, it is a relatively small molecule, which makes it easy to work with and allows for efficient delivery into cells. One limitation of 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride is that it is not yet fully understood, so its effects may not be fully predictable. Another limitation is that it is not yet approved for therapeutic use, so its use in lab experiments is limited.

Future Directions

There are several potential future directions for 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride. One possibility is to further investigate its mechanism of action and its effects on various biological systems. Another possibility is to investigate its potential as a therapeutic agent and its use in drug development. In addition, further research could be done to investigate its potential as a ligand and its use in protein-ligand interactions. Finally, further research could be done to investigate its potential as a drug target and its use in drug target identification.

Synthesis Methods

1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Ugi four-component reaction, and the Biginelli reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a primary amine and a carboxylic acid. The Ugi four-component reaction involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid chloride. All of these reactions can be used to synthesize 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride involves the reaction of 1-cyclobutyl-1H-pyrazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-cyclobutyl-1H-pyrazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 1-cyclobutyl-1H-pyrazole with formaldehyde in the presence of a catalyst to form 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanol.", "Step 2: Reduce 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanol with sodium borohydride to form 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine.", "Step 3: React 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine with hydrochloric acid to form the dihydrochloride salt of 1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine." ] }

CAS RN

2763759-05-1

Product Name

1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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